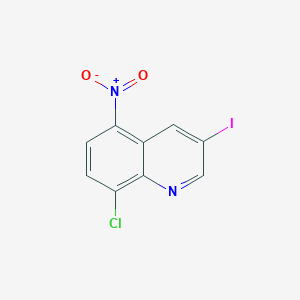

8-Chloro-3-iodo-5-nitroquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H4ClIN2O2 |

|---|---|

Molecular Weight |

334.50 g/mol |

IUPAC Name |

8-chloro-3-iodo-5-nitroquinoline |

InChI |

InChI=1S/C9H4ClIN2O2/c10-7-1-2-8(13(14)15)6-3-5(11)4-12-9(6)7/h1-4H |

InChI Key |

QXDMBCJYCPVBAM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1[N+](=O)[O-])C=C(C=N2)I)Cl |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies and Chemical Transformations

Retrosynthetic Dissection of 8-Chloro-3-iodo-5-nitroquinoline

Retrosynthetic analysis provides a logical framework for deconstructing a complex target molecule into simpler, more readily available starting materials. For this compound, the analysis must consider the robust nature of the quinoline (B57606) core and the specific placement of four distinct substituents.

A primary disconnection strategy involves breaking the bonds that form the pyridine (B92270) ring portion of the quinoline system. The most common and historically significant methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, all rely on this principle, typically involving the reaction of a substituted aniline (B41778) with a three-carbon electrophilic partner.

Following this logic, a key disconnection is made across the C4-C4a and N1-C2 bonds. This leads back to two precursor fragments: a highly substituted aniline and a three-carbon carbonyl compound. Specifically, the aniline required would be 2-amino-3-chloro-6-nitroaniline , and a suitable C3 partner would be a glycerol derivative (for Skraup-type synthesis) or an α,β-unsaturated aldehyde or ketone (for Doebner-von Miller type synthesis). The iodine at position 3 can be envisioned as being installed either during the cyclization-aromatization sequence or, more likely, on a pre-formed quinoline ring system via electrophilic iodination.

A plausible retrosynthetic pathway is outlined below:

C-I Bond Disconnection : The carbon-iodine bond at the C3 position is a logical point for disconnection via an electrophilic iodination reaction. This simplifies the immediate precursor to 8-Chloro-5-nitroquinoline .

Quinoline Ring Annulation : The 8-Chloro-5-nitroquinoline skeleton can be disconnected using the principles of the Skraup synthesis. This reaction involves the cyclization of an aniline with glycerol, sulfuric acid, and an oxidizing agent. This step leads back to 2-Chloro-5-nitroaniline .

Functional Group Interconversion (FGI) : The precursor, 2-Chloro-5-nitroaniline, can be traced back to simpler starting materials. The amino group can be derived from the reduction of a nitro group, suggesting 1-chloro-2,4-dinitrobenzene as a precursor.

Nitration and Chlorination : 1-chloro-2,4-dinitrobenzene itself is synthesized from 1-chlorobenzene through sequential nitration reactions.

This stepwise analysis provides a clear, albeit challenging, synthetic route from basic commercial starting materials to the complex target molecule.

Contemporary and Emerging Quinoline Annulation Reactions Applicable to Highly Substituted Systems

While classic methods provide a conceptual foundation, contemporary organic synthesis offers more versatile and often milder alternatives for constructing polysubstituted quinolines. acs.org These modern techniques, including transition-metal-catalyzed C-H activation and multicomponent reactions, are particularly suited for systems bearing multiple electron-withdrawing groups, which can be challenging substrates for traditional acid-catalyzed cyclizations. mdpi.comnih.govresearchgate.net

Recent advances have focused on creating the quinoline core through cascade or domino reactions that form multiple bonds in a single operation, enhancing atom and step economy. organic-chemistry.orgrsc.org For a target like this compound, methods that proceed through metal-catalyzed C-H activation/annulation cycles are highly relevant. For instance, rhodium and ruthenium catalysts have been employed to facilitate the coupling of anilines with alkynes or other synthons to build the quinoline ring. mdpi.com

Another powerful strategy is the three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes, which can rapidly generate multiply substituted quinolines without the need for an external oxidant. organic-chemistry.org

| Annulation Strategy | Catalyst/Reagent | Key Features |

| Nickel-Catalyzed Dehydrogenative Coupling | NiCl₂ | Uses α-2-aminoaryl alcohols and ketones; sustainable. acs.org |

| Rhodium-Catalyzed C-H Activation | Rhodium complex | Couples anilines with alkynyl esters; regioselective. mdpi.com |

| Three-Component Cascade | Additive-free | Aryl diazonium salts, nitriles, and alkynes; rapid. organic-chemistry.org |

| Iodine-Mediated Annulation | I₂/K₂CO₃ in water | Couples α-amino ketones with alkynes; green chemistry. researchgate.net |

| [4+2] Annulation | KOH-DMSO | Uses 2-aminobenzyl alcohols and terminal alkynes. organic-chemistry.org |

Detailed Mechanistic Pathways of Key Cyclization and Aromatization Steps

The mechanisms of modern quinoline syntheses are often intricate, involving catalytic cycles and reactive intermediates. In a typical transition-metal-catalyzed [4+2] annulation, the process begins with the coordination of the aniline reactant to the metal center, often directed by the amino group. This is followed by C-H activation at the ortho position to form a metallacyclic intermediate. The alkyne or other coupling partner then undergoes migratory insertion into the metal-carbon bond. The subsequent reductive elimination step closes the six-membered ring, and a final aromatization step, which can be an oxidation or elimination, yields the quinoline product and regenerates the active catalyst.

In the case of the Friedländer synthesis, the mechanism involves an initial aldol-type condensation between the 2-aminoaryl ketone or aldehyde and a compound containing an activated methylene group (e.g., a β-ketoester). This is followed by an intramolecular cyclization via nucleophilic attack of the aniline nitrogen onto the carbonyl group, forming a heterocyclic intermediate. The final step is a dehydration reaction that leads to the aromatic quinoline ring. mdpi.com

Regioselective Synthesis of Multi-Halogenated and Nitro-Quinoline Precursors

The successful synthesis of this compound is critically dependent on the ability to prepare the correctly substituted aniline precursor. The regiochemical outcome of electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the aromatic ring.

To synthesize a precursor like 2-chloro-5-nitroaniline , a logical sequence would be:

Nitration of Chlorobenzene : Chlorobenzene is nitrated to yield a mixture of 2-nitrochlorobenzene and 4-nitrochlorobenzene. The desired 4-nitrochlorobenzene is the major product and can be separated.

Second Nitration : The 4-nitrochlorobenzene is subjected to a second, more forceful nitration. The existing chloro (ortho-, para-directing) and nitro (meta-directing) groups both direct the incoming electrophile to the position ortho to the chlorine and meta to the nitro group, yielding 1-chloro-2,4-dinitrobenzene .

Selective Reduction : The selective reduction of one nitro group in the presence of another is required. The nitro group at the 4-position is generally more sterically accessible and electronically favored for reduction, which can be achieved using reagents like sodium sulfide (Zinin reduction) to yield 5-nitro-2-chloroaniline .

Controlling the installation of multiple different halogens and a nitro group requires careful strategic planning to exploit the directing effects and relative activation or deactivation of the benzene ring at each step.

Direct and Stereoselective Functionalization of this compound

Once the quinoline core is assembled, its reactivity can be exploited for further functionalization. However, the existing substituents on this compound present a significant challenge. The entire molecule is electron-deficient due to the influence of the pyridine nitrogen and the powerful electron-withdrawing nitro group. This deactivation makes conventional electrophilic substitution difficult. stackexchange.com Modern C-H functionalization techniques offer pathways to modify the ring system directly. nih.govacs.orgrsc.org

Halogenation Strategies and Positional Selectivity at C5, C7, and C8

The selective introduction of halogens onto a quinoline ring is a key strategy for creating analogues with altered biological or chemical properties. The positions C5, C7, and C8 are on the carbocyclic (benzene) ring of the quinoline.

Positional Selectivity : In the absence of strongly directing groups, electrophilic substitution on the quinoline ring under acidic conditions (where the nitrogen is protonated) preferentially occurs at the C5 and C8 positions. stackexchange.com

Directing Group Strategies : To achieve high regioselectivity, particularly at C5 and C7, a directing group at the C8 position is often employed. An 8-amino or 8-amido group can coordinate to a metal catalyst, directing C-H activation and subsequent halogenation to the remote C5 position. researchgate.netnih.govrsc.org Some methods also allow for subsequent halogenation at the C7 position. rsc.org

Metal-Free Halogenation : Recent protocols have been developed for the metal-free, regioselective C5-halogenation of 8-substituted quinolines using inexpensive and atom-economical reagents like trihaloisocyanuric acids or N-halosuccinimides under aqueous conditions. nih.govrsc.org

For a molecule already substituted at C5 and C8, such as the title compound, further halogenation at these positions is not possible. Any additional halogenation would be directed to the remaining open positions, primarily C6 or C7, though the severe deactivation of the ring by the nitro group would necessitate harsh reaction conditions.

| Halogenation Method | Halogen Source | Position(s) Targeted | Key Feature |

| Copper-Catalyzed | Sodium Halides (NaX) | C5 and C7 | Mild conditions, uses low-cost reagents. rsc.org |

| Metal-Free (TCCA/TBCA) | Trihaloisocyanuric Acid | C5 (and sometimes C7) | Atom economical, proceeds at room temperature. nih.gov |

| Metal-Free (NCS/NBS/NIS) | N-Halosuccinimide | C5 | Proceeds in water, no additional oxidants needed. rsc.org |

Nitro Group Transformations (e.g., Reduction, Cycloaddition)

The nitro group at the C5 position is a versatile functional handle for a variety of chemical transformations.

Reduction : The most common transformation of an aromatic nitro group is its reduction to an amine. This conversion fundamentally alters the electronic properties of the molecule, turning a strongly electron-withdrawing group into a strongly electron-donating one. This transformation can be accomplished with a variety of reagents. Catalytic hydrogenation (e.g., H₂ over Pd/C) is effective but carries the risk of concurrent dehalogenation. Chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid are often preferred for halogenated substrates as they are less likely to cause dehalogenation. acs.orgnih.govresearchgate.net The reduction proceeds through nitroso and hydroxylamine intermediates. nih.gov

Cycloaddition : The electron-withdrawing nature of the nitro group can activate the quinoline system for cycloaddition reactions, where parts of the ring act as a dienophile or diene. nih.gov While less common for the nitro group itself, it significantly lowers the energy of the LUMO of the π-system, making it more reactive in Diels-Alder reactions with electron-rich dienes. nih.gov In some cases, electron-deficient nitroalkenes can participate as heterodienes in [4+2] cycloadditions with electron-rich alkenes. nih.gov Furthermore, 1,3-dipolar cycloaddition reactions involving nitrones (which can be formed from related precursors) are a powerful tool for building five-membered heterocyclic rings. wikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions at Halogen Centers (e.g., Suzuki-Miyaura, Sonogashira, Stille, Heck)

The differential reactivity of the C-I and C-Cl bonds in this compound is a key feature for selective functionalization using palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond under typical palladium catalysis conditions, allowing for sequential modifications.

Suzuki-Miyaura Coupling : This reaction couples the aryl halide with an organoboron reagent. For this compound, the reaction can be selectively performed at the C3-iodo position to introduce new aryl or vinyl substituents.

Sonogashira Coupling : Used to form carbon-carbon bonds between aryl halides and terminal alkynes, this reaction is catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It would proceed preferentially at the C3-iodo position, enabling the synthesis of various alkynyl-substituted quinolines. libretexts.org Such reactions can often be carried out under mild conditions. wikipedia.org

Stille Coupling : This reaction involves the coupling of the halide with an organotin compound. wikipedia.org Similar to other palladium-catalyzed reactions, the greater reactivity of the C-I bond would direct the initial coupling to the C3 position.

Heck Reaction : The Heck reaction couples the halide with an alkene. rsc.org This methodology can be applied to synthesize quinolines with alkenyl substituents, again with initial reactivity expected at the C3-iodo position. rsc.org

| Reaction | Coupling Partner | Primary Reactive Site | Potential Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | C3-Iodo | 8-Chloro-3-aryl-5-nitroquinoline |

| Sonogashira | R-C≡CH | C3-Iodo | 8-Chloro-3-alkynyl-5-nitroquinoline |

| Stille | R-Sn(Bu)₃ | C3-Iodo | 8-Chloro-3-alkyl/aryl-5-nitroquinoline |

| Heck | Alkene | C3-Iodo | 8-Chloro-3-alkenyl-5-nitroquinoline |

Other Transition-Metal-Catalyzed and Metal-Free Functionalizations

Beyond palladium-catalyzed cross-coupling at the halogen centers, other positions on the quinoline ring can be functionalized through C-H activation. These methods can be catalyzed by various transition metals or proceed under metal-free conditions. nih.gov

Transition-Metal-Catalyzed C-H Functionalization : The nitrogen atom in the quinoline ring can act as a directing group, facilitating the functionalization of specific C-H bonds. semanticscholar.orgresearchgate.net For instance, cobalt-catalyzed reactions have been used for the C5 functionalization of 8-aminoquinolines. shu.ac.uk While the existing nitro group at C5 in the target compound alters its electronic properties, related methodologies using catalysts based on rhodium, ruthenium, or iron could potentially target the available C-H positions (e.g., C2, C4, C6, C7). semanticscholar.orgrsc.org

Metal-Free Functionalizations : An increasing number of reactions are being developed that avoid the use of transition metals, aligning with green chemistry principles. nih.gov These can include radical-based reactions or reactions promoted by catalysts like iodine. acs.org For instance, metal-free methods have been developed for the functionalization of C(sp³)–H bonds in substituted quinolines and for reactions at the C8 position of quinoline N-oxides. nih.govrsc.org Such strategies could offer alternative pathways for modifying the this compound core. ccspublishing.org.cn

| Methodology | Catalyst/Reagent | Potential Site of Functionalization | Reference Principle |

|---|---|---|---|

| C-H Activation | Co, Rh, Ru, Fe | C2, C4, C6, C7 | Directed functionalization |

| Metal-Free C-H Functionalization | I₂, TBHP | Various C-H positions | Radical or oxidative cyclization |

| N-Oxide Functionalization | Brønsted Acid | C8 | Friedel–Crafts-type reaction |

Green Chemistry Advancements in Quinoline Synthesis

While the preceding sections focused on modifying the this compound molecule, this section addresses green and sustainable approaches to constructing the fundamental quinoline scaffold itself. researchgate.netresearchgate.net The principles of green chemistry aim to reduce the environmental impact of chemical processes. wjarr.com

Atom Economy, Solvent Minimization, and Sustainable Catalysis

Green chemistry emphasizes maximizing the incorporation of all materials used in the process into the final product (atom economy), using safer solvents, and employing sustainable catalysts. wjarr.com

Atom Economy : Multicomponent reactions, where three or more reactants combine in a single step to form the product, are highly atom-economical and are increasingly used for quinoline synthesis.

Solvent Minimization : The use of hazardous organic solvents is a major source of chemical waste. Green approaches to quinoline synthesis utilize more environmentally benign solvents like water or ethanol, or even solvent-free conditions. tandfonline.com

Sustainable Catalysis : There is a growing focus on replacing toxic or precious metal catalysts with more sustainable alternatives. This includes the use of earth-abundant metals like iron, biocatalysts, or metal-free organocatalysts. rsc.orgrsc.orgresearchgate.net These catalysts are often recyclable, further reducing waste. rsc.org

| Principle | Approach | Benefit |

|---|---|---|

| Atom Economy | Multicomponent Reactions | Minimizes by-product formation |

| Solvent Minimization | Use of water, ethanol, or solvent-free conditions | Reduces toxic waste and environmental impact |

| Sustainable Catalysis | Use of iron catalysts, organocatalysts, or biocatalysts | Lowers toxicity, cost, and improves recyclability |

Continuous Flow and Microwave-Assisted Synthetic Protocols

Modern enabling technologies like continuous flow and microwave-assisted synthesis offer significant advantages for producing quinolines in a more efficient, scalable, and often greener manner.

Continuous Flow Synthesis : In flow chemistry, reagents are continuously pumped through a reactor where they mix and react. ucd.ie This technology allows for precise control over reaction parameters, improved safety, and easier scalability. vapourtec.com Continuous flow processes have been developed for quinoline synthesis, sometimes involving photochemical steps, leading to high yields and throughput. researchgate.netacs.org

Microwave-Assisted Synthesis : Microwave irradiation can dramatically accelerate reaction rates by efficiently heating the reaction mixture. nih.govnih.gov This often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. ijpsjournal.comresearchgate.net Numerous protocols for the microwave-assisted synthesis of quinoline derivatives have been reported, often under solvent-free conditions or using green solvents. tandfonline.commdpi.comresearchgate.netmdpi.com

| Technology | Key Advantages | Relevance to Green Chemistry |

|---|---|---|

| Continuous Flow | Precise control, enhanced safety, scalability, high throughput | Energy efficiency, process intensification |

| Microwave-Assisted | Rapid reaction rates, higher yields, cleaner products | Reduced reaction times, energy efficiency, solvent reduction |

Total Synthesis and Skeletal Editing Approaches for Structurally Complex Analogues

Beyond functionalizing the existing quinoline core, advanced synthetic strategies allow for the fundamental alteration of the heterocyclic skeleton itself. These "skeletal editing" techniques provide powerful tools for creating novel molecular architectures that would be difficult to access through traditional synthesis. bioascent.com

Skeletal editing involves the precise insertion, deletion, or swapping of atoms within the core ring structure of a molecule. bioascent.comchinesechemsoc.org This emerging field offers a paradigm shift from peripheral functionalization to direct modification of the molecular backbone. For quinolines, this could involve:

Ring Expansion : Transforming the six-membered pyridine ring of the quinoline into a seven-membered ring.

Atom Swapping : For instance, replacing the nitrogen atom of the quinoline with a carbon atom to form a naphthalene derivative. researchgate.net

Dearomative Functionalization : Selectively breaking the aromaticity of one of the rings to introduce new three-dimensional complexity. escholarship.orgnih.gov

These strategies enable the rapid diversification of complex molecules and can be applied in the late stages of a synthesis to modify drug candidates or other high-value compounds. researchgate.net

| Strategy | Transformation | Potential Outcome |

|---|---|---|

| Atom Insertion | Insertion of a carbon atom into the pyridine ring | Formation of a benzazepine or related structure |

| Atom Swap | Replacement of the quinoline nitrogen with a carbon atom | Conversion to a naphthalene scaffold |

| Dearomatization | Partial reduction/functionalization of the pyridine or benzene ring | Creation of complex, non-planar polycyclic structures |

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR data, including chemical shifts (δ), coupling constants (J), and through-space correlations (NOESY), are fundamental for the unambiguous assignment of a molecule's constitution and conformation.

Two-Dimensional and Multidimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment and Conformational Analysis

Without experimental spectra, a table of predicted or observed chemical shifts and coupling constants for the protons and carbons of 8-Chloro-3-iodo-5-nitroquinoline cannot be generated. Techniques such as Correlation Spectroscopy (COSY) would be essential to identify proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be required to assign the carbon signals by correlating them to their directly attached or more distant protons, respectively. Nuclear Overhauser Effect Spectroscopy (NOESY) would provide insights into the spatial proximity of atoms, which is crucial for determining the molecule's preferred conformation.

Solid-State NMR for Crystalline Polymorph Characterization

Solid-state NMR is a powerful technique for characterizing the structure and dynamics of crystalline materials. In the absence of any reported crystalline forms or solid-state NMR studies for this compound, no data on its potential polymorphism can be presented.

Advanced NMR for Studying Dynamic Processes

Advanced NMR experiments can be employed to study dynamic processes such as conformational exchange or restricted rotation. However, without any indication of such dynamic behavior or the necessary experimental data for this compound, this aspect of its characterization remains unexplored.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides a molecular fingerprint based on the vibrations of a molecule's chemical bonds.

Detailed Band Assignments and Interpretation of Molecular Vibrations

A detailed assignment of the infrared (IR) and Raman active vibrational modes of this compound is not possible without experimental spectra or computational (e.g., Density Functional Theory - DFT) calculations. Such an analysis would involve identifying the characteristic stretching and bending frequencies for the C-H, C=C, C=N, C-Cl, C-I, and N-O bonds within the molecule.

Elucidation of Intermolecular Interactions and Crystal Packing

Further research, including the synthesis and subsequent spectroscopic analysis of this compound, is required to provide the data necessary for a complete structural and spectroscopic characterization.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry is an essential technique for the unambiguous confirmation of a compound's elemental composition through the precise measurement of its mass-to-charge ratio. Tandem Mass Spectrometry (MS/MS) further provides invaluable structural information by detailing the fragmentation patterns of a molecule.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry and offers deep insights into its solid-state packing and intermolecular interactions.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission techniques, provides information about the electronic transitions within a molecule and its subsequent photophysical properties.

Mechanistic Investigations of Molecular Interactions and Biochemical Probes in Vitro Focus

Elucidation of Interaction Mechanisms with Biomacromolecules

Comprehensive searches of scientific databases have not yielded specific studies detailing the interaction of 8-Chloro-3-iodo-5-nitroquinoline with biomacromolecules such as enzymes, nucleic acids, or proteins. The sections below outline the standard methodologies that would be employed in such investigations, highlighting the absence of data for this particular compound.

Enzyme Kinetic Analysis and Inhibition Mechanisms (Cell-Free Systems)

There are currently no published studies on the enzyme kinetic analysis or inhibition mechanisms of this compound. Research in this area would typically involve cell-free assays to determine if the compound acts as an inhibitor or activator of specific enzymes. Key parameters such as the inhibition constant (Kᵢ) and the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) would be determined. Without experimental data, any discussion of its potential enzymatic interactions remains purely speculative.

Receptor Binding Assays (Isolated Receptors, Membrane Preparations)

Information regarding the binding affinity of this compound to any specific receptors is not available. Receptor binding assays, using isolated receptors or membrane preparations, are crucial for identifying molecular targets and understanding the pharmacological profile of a compound. Such assays would quantify the dissociation constant (Kₔ) and could reveal whether the compound acts as an agonist, antagonist, or allosteric modulator. The absence of this data prevents any characterization of its potential receptor-mediated effects.

Biophysical Studies of DNA/RNA Binding (e.g., Intercalation, Groove Binding)

There is no available research on the biophysical interactions between this compound and nucleic acids. Techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, circular dichroism, and isothermal titration calorimetry are standard methods to investigate whether a small molecule binds to DNA or RNA, and to characterize the binding mode (e.g., intercalation between base pairs or binding to the major or minor groove). Without such studies, the potential for this compound to interact with genetic material is unknown.

Design and Application as Fluorescent Probes for Cellular Research (Non-Imaging for Clinical Diagnosis)

The potential of this compound as a fluorescent probe for cellular research has not been explored in the available literature. The development of a fluorescent probe requires detailed characterization of its photophysical properties and its response to specific analytes or cellular environments.

Photophysical Properties and Sensing Mechanisms

A fundamental prerequisite for a fluorescent probe is a thorough understanding of its photophysical properties. This includes determining its absorption and emission spectra, quantum yield, and fluorescence lifetime. Furthermore, the mechanism by which its fluorescence might change in response to a target (e.g., photoinduced electron transfer, Förster resonance energy transfer, excited-state intramolecular proton transfer) would need to be established. No such data has been published for this compound.

Utility in Mechanistic Biological Pathway Elucidation

Given the lack of information on its fundamental interactions and photophysical properties, the utility of this compound in elucidating biological pathways has not been demonstrated. To be used as a tool in mechanistic studies, a probe's specificity, sensitivity, and mechanism of action must be well-defined.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

The structure-activity relationship (SAR) of quinoline (B57606) derivatives is a critical area of research, providing insights into how the chemical structure of a molecule influences its biological activity. For the specific compound, this compound, a detailed SAR analysis helps in understanding the contribution of each substituent—the chloro, iodo, and nitro groups—at their respective positions on the quinoline scaffold. While direct and extensive research on this exact molecule is limited, a comprehensive understanding can be extrapolated from studies on analogous substituted quinolines.

The quinoline ring system itself is a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets. The specific placement of substituents on this scaffold dramatically alters its electronic properties, lipophilicity, and steric profile, which in turn dictates its molecular interactions and biological effects.

Influence of Substituents on the Quinoline Core:

3-Iodo Group: The introduction of a bulky iodine atom at the C3 position introduces significant steric hindrance, which can be crucial for selectivity towards a specific binding pocket. The iodine atom can also participate in halogen bonding, a type of non-covalent interaction that can contribute to the stability of a ligand-protein complex. Furthermore, the carbon-iodine bond can be a site for metabolic transformation or can be exploited for the development of radiolabeled probes.

5-Nitro Group: The nitro group at the C5 position is a strong electron-withdrawing group, which profoundly impacts the electronic properties of the quinoline ring. The position of the nitro group is critical; for example, in some quinoline derivatives, moving a nitro group from the para-position to the ortho- or meta-position on a connected phenyl ring resulted in decreased activity. nih.gov The nitro group can also be a key pharmacophore, with its reduction in hypoxic conditions leading to the formation of reactive species that can have cytotoxic effects, a mechanism often exploited in the design of anticancer and antimicrobial agents.

The interplay of these three substituents on the quinoline core results in a unique chemical entity with a specific three-dimensional structure and electronic profile, which are paramount for its molecular recognition by biological targets.

Rational Design Principles for Modulating Molecular Recognition and Specificity

The rational design of biochemical probes based on the this compound scaffold involves a systematic approach to modify its structure to enhance its affinity, selectivity, and functionality for in vitro studies. This process is guided by an understanding of the SAR principles discussed above.

Key Design Strategies:

Bioisosteric Replacements: A common strategy involves the replacement of one substituent with another that has similar physical or chemical properties (a bioisostere). For example, the chloro group at C8 could be replaced with other halogens (bromo, fluoro) or a trifluoromethyl group to fine-tune the electronic and lipophilic properties. Similarly, the nitro group at C5 could be replaced with other electron-withdrawing groups like a cyano or a sulfonyl group to modulate the electronic landscape of the molecule and potentially alter its metabolic stability.

Positional Isomerism: The biological activity of substituted quinolines is highly sensitive to the positioning of the substituents. A rational design approach would involve the synthesis and evaluation of positional isomers of this compound. For instance, moving the chloro group to C6 or C7, the iodo group to other positions on the quinoline ring, or the nitro group to C6, C7, or C8 would likely result in compounds with vastly different biological activities and specificities. This systematic exploration helps in mapping the chemical space around the quinoline scaffold to identify the optimal substitution pattern for a desired molecular interaction.

Introduction of Functional Groups for Probing: For the development of biochemical probes, specific functional groups can be introduced into the this compound structure. These can include:

Reporter Groups: Attaching fluorescent tags or biotin (B1667282) moieties, often via a linker attached to a less sterically hindered position, allows for the visualization and detection of the molecule's binding to its target.

Photoaffinity Labels: Incorporating photoreactive groups, such as an azido (B1232118) or a diazirine group, enables the formation of a covalent bond with the target molecule upon photoactivation. This is a powerful tool for identifying the binding partners of the probe.

Click Chemistry Handles: Introducing an azide (B81097) or an alkyne group allows for the facile attachment of various functionalities through "click" chemistry, providing a modular approach to the design of multifunctional probes.

The following data tables, derived from studies on analogous quinoline derivatives, illustrate the impact of substituent modifications on biological activity, providing a basis for the rational design of new compounds based on the this compound scaffold.

Table 1: Illustrative Structure-Activity Relationship of Substituted Quinolines (Antimalarial Activity)

| Compound ID | Quinoline Core | R1 (C6-position) | R2 (Aryl-vinyl substituent) | EC50 (nM) against P. falciparum (Dd2 strain) |

| Analogue 1 | 2-Arylvinylquinoline | H | 4-NO2 | > 100 |

| Analogue 2 | 2-Arylvinylquinoline | OMe | 4-NO2 | 28.6 |

| Analogue 3 | 2-Arylvinylquinoline | F | 4-NO2 | 15.2 |

| Analogue 4 | 2-Arylvinylquinoline | Cl | 4-NO2 | 9.8 |

This table is a representative example based on findings from related quinoline derivatives and is intended to illustrate SAR principles. The data is not from direct testing of this compound. nih.gov

Table 2: Impact of Nitro Group Position on a Phenyl Ring Attached to a Quinoline Scaffold

| Compound ID | Quinoline Core | Nitro Position on Phenyl Ring | EC50 (nM) against P. falciparum (Dd2 strain) |

| Analogue 5 | 6-Methoxy-2-arylvinylquinoline | 4-NO2 (para) | 28.6 |

| Analogue 6 | 6-Methoxy-2-arylvinylquinoline | 2-NO2 (ortho) | 56.3 |

| Analogue 7 | 6-Methoxy-2-arylvinylquinoline | 3-NO2 (meta) | 49.5 |

This table is a representative example based on findings from related quinoline derivatives and is intended to illustrate SAR principles. The data is not from direct testing of this compound. nih.gov

These illustrative data underscore the importance of systematic structural modifications in the rational design of quinoline-based compounds. By carefully selecting and positioning substituents on the quinoline core, it is possible to modulate their molecular recognition and specificity, leading to the development of potent and selective biochemical probes for in vitro investigations.

Potential Applications in Materials Science and Advanced Analytical Chemistry

Utilization as Building Blocks in Functional Materials

The conjugated system of the quinoline (B57606) ring, modified by potent functional groups, makes 8-Chloro-3-iodo-5-nitroquinoline a candidate for the synthesis of novel functional materials.

While direct studies on this compound are not available, research on analogous compounds like 8-hydroxy-5-nitroquinoline (8H5NQ) and 5-chloro-8-hydroxyquinoline (B194070) (5CL8HQ) provides insight into its potential. researchgate.net Computational studies on these related molecules, using Density Functional Theory (DFT), have shown that their dipole moment, polarizability, and hyperpolarizability values are significant, indicating potential for use in non-linear optical (NLO) materials. researchgate.net The presence of strong electron-donating and electron-withdrawing groups enhances molecular polarizability, a key factor for NLO properties. The nitro group (-NO₂) in this compound is a powerful electron-withdrawing group, which, in conjunction with the halogen substituents, could lead to a large molecular hyperpolarizability. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) in similar structures helps to understand the charge transfer characteristics within the molecule, which are crucial for designing optoelectronic materials. researchgate.net

Table 1: Comparison of Properties for Related Quinoline Derivatives

| Compound Name | Key Functional Groups | Investigated Property | Potential Application |

|---|---|---|---|

| 8-Hydroxy-5-nitroquinoline | -OH, -NO₂ | Non-Linear Optical (NLO) Behavior | Optoelectronics |

| 5-Chloro-8-hydroxyquinoline | -Cl, -OH | Non-Linear Optical (NLO) Behavior | Optoelectronics |

| 6-Nitroquinoline fumaric acid | -NO₂ | Optical Absorption (π→π* transition) | Optical Materials |

This table is generated based on data from analogous compounds to infer the potential of this compound.

Halogenated 8-hydroxyquinoline derivatives have been successfully incorporated into polymer matrices to create functional materials. For instance, 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) has been used to develop novel antifungal fibrous materials. mdpi.com In these studies, the compound was integrated into a blend of poly(3-hydroxybutyrate) (PHB) and polyvinylpyrrolidone (PVP) using electrospinning techniques. mdpi.com The resulting polymer mats exhibited significant activity against pathogenic fungi. mdpi.com

This suggests a similar pathway for this compound. It could potentially be used as a functional additive in various polymers. Its incorporation could impart specific properties to the bulk polymer, such as antimicrobial activity, UV resistance, or modified electronic characteristics, making it a candidate for applications in specialized coatings, active packaging, or agricultural materials. mdpi.com

Role in Catalysis

The quinoline scaffold is a common feature in ligand design for catalysis due to the coordinating ability of the ring nitrogen.

Derivatives of nitroquinoline have been shown to act as effective ligands in organometallic chemistry. For example, 5-nitroquinolin-8-ol can coordinate to a platinum(II) center in a bidentate fashion through its nitrogen and deprotonated oxygen atoms, forming stable complexes. researchgate.net Such complexes have demonstrated significant catalytic ability and selectivity in hydrosilylation reactions. researchgate.net Similarly, 5-nitro-8-hydroxyquinoline-proline hybrids have been used to synthesize Ruthenium(II) and Rhodium(III) "piano-stool" complexes with high aqueous solubility. mdpi.com

Given these precedents, this compound is a promising candidate for ligand development. The nitrogen atom in the quinoline ring can act as a coordination site for a wide range of transition metals. The electronic properties of the ligand, and thus the catalytic activity of the resulting metal complex, could be fine-tuned by the chloro, iodo, and nitro substituents. These complexes could find applications in various catalytic processes, including cross-coupling reactions, hydrogenations, and oxidations.

Table 2: Catalytic Applications of Related Nitroquinoline Ligands

| Ligand | Metal Center | Reaction Type |

|---|---|---|

| 5-Nitroquinoline-8-ol | Platinum(II) | Hydrosilylation |

| 5-Nitro-8-hydroxyquinoline-proline | Ruthenium(II), Rhodium(III) | General Catalysis |

This table summarizes findings from related compounds to suggest potential catalytic roles for complexes of this compound.

Advanced Analytical Methodologies for Research Sample Analysis

The synthesis and application of a specialized chemical like this compound necessitate robust analytical methods to ensure its identity, purity, and concentration.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard techniques for the analysis of quinoline derivatives. Commercial suppliers of related compounds like 8-chloro-5-nitroquinoline often provide HPLC and other analytical data to certify purity. bldpharm.com The PubChem database includes GC-MS data for the parent compound, 8-nitroquinoline, detailing its fragmentation pattern, which is essential for its identification in complex mixtures. nih.gov

For this compound, HPLC methods would likely be developed using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile or methanol and water with a pH modifier. A UV detector would be suitable for detection, as the quinoline ring system is strongly chromophoric. Such methods would be crucial for monitoring the progress of its synthesis, identifying byproducts, and determining the purity of the final product with high accuracy. GC-MS could also be employed, providing both retention time for chromatographic separation and a mass spectrum for definitive structural confirmation. These analytical techniques are indispensable for quality control and research involving this compound.

Spectrophotometric and Electrochemical Quantification in Research Matrices

The quantitative analysis of "this compound" in complex research matrices is crucial for understanding its behavior in various scientific investigations. While specific validated methods for this exact compound are not extensively documented in publicly available literature, its structural features—a substituted nitroaromatic quinoline core—allow for the exploration of established spectrophotometric and electrochemical techniques. These methods, widely applied to analogous compounds, offer sensitive and reliable quantification pathways.

Spectrophotometric Approaches

Spectrophotometry remains a fundamental technique for the quantification of aromatic compounds. The chromophoric nature of the quinoline ring system, enhanced by the nitro group, suggests that direct UV-Visible spectrophotometry could be a straightforward method for quantification in simple, non-absorbing matrices. The wavelength of maximum absorbance (λmax) would be influenced by the solvent polarity and the electronic effects of the chloro, iodo, and nitro substituents.

For more complex matrices where direct measurement is hindered by interfering substances, derivatization is a common strategy. Although "this compound" does not possess a chelating group like the hydroxyl group in 8-hydroxyquinolines, its nitro group can potentially be chemically reduced to an amino group. This resulting aromatic amine can then be diazotized and coupled with a suitable chromogenic agent to produce a highly colored azo dye, which can be quantified colorimetrically in the visible region, thereby enhancing selectivity and sensitivity.

A study on halogenated 8-hydroxyquinoline derivatives demonstrated the use of zirconyl chloride as a chelating agent, which forms highly absorbing chelates. For instance, 5-chloro-7-iodo-8-hydroxyquinoline forms a chelate with a λmax at 389 nm in a methanolic medium ekb.eg. While not directly applicable, this highlights a common strategy for quinoline analysis that could be adapted if "this compound" were chemically modified to introduce a chelating functional group.

Table 1: Spectrophotometric Data for an Analogous Halogenated Hydroxyquinoline

| Compound | Reagent | Medium | λmax (nm) |

|---|---|---|---|

| 5-Chloro-7-iodo-8-hydroxyquinoline | Zirconyl chloride | Methanol | 389 |

Data from a study on related halogenated 8-hydroxyquinolines, illustrating a potential analytical strategy. ekb.eg

Electrochemical Methods

Electrochemical techniques offer a powerful alternative for the quantification of "this compound," primarily due to the electroactive nature of the nitro group. The reduction of the nitro group is an irreversible process that produces a well-defined signal in techniques such as polarography, voltammetry, and amperometry.

Voltammetric methods, particularly differential pulse voltammetry (DPV) and square wave voltammetry (SWV), are well-suited for trace analysis due to their high sensitivity and ability to discriminate against background currents. The quantification of "this compound" would likely proceed via the electrochemical reduction of the 5-nitro group. Based on studies of similar nitroquinoline compounds, this reduction is expected to be a multi-electron, pH-dependent process. For example, the electrochemical behavior of 5-nitroquinoline has been investigated using various electrodes, where the primary reduction step involves a four-electron, four-proton transfer to form the corresponding hydroxylaminoquinoline researchgate.net.

Q-NO₂ + 4e⁻ + 4H⁺ → Q-NHOH + H₂O researchgate.net

The peak potential (Ep) for this reduction would be influenced by the electron-withdrawing effects of the chloro and iodo substituents at positions 8 and 3, respectively. These halogens would likely shift the reduction potential to more positive values compared to unsubstituted 5-nitroquinoline, potentially offering a degree of selectivity. The peak current would be proportional to the concentration of "this compound" in the sample, forming the basis for quantification.

Research on 5-nitroquinoline has demonstrated the feasibility of its determination in environmental samples like drinking and river water using differential pulse voltammetry at a carbon film electrode. This method achieved low limits of quantification, indicating the potential for sensitive measurement of "this compound" in various research matrices researchgate.net.

Table 2: Voltammetric Quantification of a Related Nitroquinoline Compound

| Compound | Technique | Electrode | pH | Linear Range (µmol dm⁻³) | LOQ (µmol dm⁻³) |

|---|---|---|---|---|---|

| 5-Nitroquinoline | DPV | Carbon Film | 11.0 | 0.2 - 100 | 0.4 |

| 5-Nitroquinoline | DCV | Carbon Film | 11.0 | 0.4 - 100 | 1.0 |

Data from a study on 5-nitroquinoline, indicating the potential for sensitive electrochemical analysis. researchgate.net

The practical application of these electrochemical methods would require optimization of experimental parameters such as the supporting electrolyte composition, pH, and instrumental settings (e.g., pulse amplitude and scan rate) to achieve the desired sensitivity, selectivity, and reproducibility for the specific research matrix in which "this compound" is being quantified.

Conclusion and Prospective Research Directions

Synthesis and Reactivity Paradigms for Multi-Substituted Quinolines

The synthesis of multi-substituted quinolines is a cornerstone of organic chemistry, with a variety of established methods and emerging strategies. Traditional approaches such as the Skraup, Doebner-von Miller, and Friedländer syntheses provide fundamental routes to the quinoline (B57606) core. youtube.com However, the demand for greater efficiency, regioselectivity, and functional group tolerance has driven the development of modern synthetic methodologies.

Recent advancements have focused on transition-metal-catalyzed reactions, which offer powerful tools for constructing the quinoline scaffold and introducing diverse substituents. mdpi.commdpi.com For instance, copper- and gold-catalyzed reactions of phosphoryl-substituted conjugated ynones with 2'-amino-2,2,2-trifluoroacetophenones have been developed for the selective synthesis of multi-substituted quinoline-2-ylphosphonates and quinoline-3-ylphosphonates. acs.orgnih.gov These methods allow for the creation of various substituted quinolines in good yields. acs.orgnih.gov Another innovative approach involves a one-pot, multicomponent synthesis of 2,3-diaroyl quinolines using enaminones, aryl methyl ketones, and arylamines. nih.gov

The reactivity of the quinoline nucleus is characterized by its aromatic nature and the presence of the nitrogen heteroatom. nih.gov Electrophilic substitution reactions are common, and the regioselectivity is influenced by the existing substituents and reaction conditions. youtube.com For a molecule like 8-Chloro-3-iodo-5-nitroquinoline, the interplay of the electron-withdrawing nitro group and the deactivating, ortho-, para-directing chloro and iodo groups presents a complex system for further chemical transformations. Understanding these electronic effects is crucial for predicting and controlling the outcome of subsequent reactions.

| Synthetic Method | Description | Key Features |

| Skraup Synthesis | Reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. | Classic method, often harsh conditions. |

| Doebner-von Miller Reaction | Reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of a Lewis acid. | Versatile for producing substituted quinolines. youtube.com |

| Friedländer Synthesis | Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. | Forms the pyridine (B92270) ring of the quinoline system. youtube.com |

| Metal-Catalyzed Cyclizations | Use of transition metals like copper, gold, or palladium to catalyze the formation of the quinoline ring from various precursors. mdpi.comacs.orgnih.gov | High efficiency and regioselectivity. acs.orgnih.gov |

| C-H Activation/Functionalization | Direct functionalization of C-H bonds on the quinoline ring, often catalyzed by transition metals. mdpi.com | Atom- and step-economical approach. mdpi.com |

Unexplored Areas of Functionalization and Derivatization

While significant progress has been made in quinoline chemistry, there remain numerous unexplored avenues for the functionalization and derivatization of complex molecules like this compound. The unique substitution pattern of this compound offers a platform for investigating selective chemical modifications.

The carbon-iodine bond at the 3-position is a prime target for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations would allow for the introduction of a wide array of aryl, alkynyl, and amino substituents, respectively, leading to novel derivatives with potentially interesting properties. The chloro group at the 8-position, while generally less reactive than the iodo group in such couplings, could also be targeted under specific catalytic conditions, offering a route to di-functionalized products.

The nitro group at the 5-position is another key functional handle. Its reduction to an amino group would provide a precursor for a host of further derivatizations, including diazotization followed by substitution, acylation, and sulfonylation. The resulting 5-amino-8-chloro-3-iodoquinoline could serve as a versatile intermediate for the synthesis of a library of new compounds. The functionalization of quinoline derivatives can significantly influence their cytotoxic activities, suggesting that strategic modifications can be used to control such properties. brieflands.comresearchgate.net

Furthermore, the development of regioselective C-H functionalization methods that can operate in the presence of the existing substituents would be a significant advance. mdpi.com Targeting the remaining open positions on the quinoline ring (C-2, C-4, C-6, and C-7) would provide access to even more complex and diverse molecular architectures.

Integration of Computational and Experimental Approaches for Predictive Design

The integration of computational chemistry with experimental synthesis and testing has become an indispensable tool in modern chemical research. frontiersin.org For a molecule like this compound, computational methods can provide valuable insights into its electronic structure, reactivity, and potential applications, thereby guiding experimental efforts.

Predictive Modeling for Reactivity and Functionalization:

Density Functional Theory (DFT) calculations can be employed to model the electronic properties of this compound. mdpi.comdntb.gov.ua These calculations can predict the most likely sites for electrophilic and nucleophilic attack, helping to rationalize observed reactivity and to plan new synthetic transformations. For instance, calculating the partial atomic charges and frontier molecular orbital densities can indicate which positions are most susceptible to further substitution.

In Silico Screening for Biological Activity:

Computational tools are widely used in drug discovery to predict the biological activity of novel compounds. nih.gov Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can be applied to derivatives of this compound to assess their potential as, for example, anticancer or antimicrobial agents. frontiersin.orgnih.gov By docking these molecules into the active sites of known biological targets, researchers can prioritize the synthesis of compounds with the highest predicted binding affinities. frontiersin.org

Synergy between Theory and Experiment:

The most powerful approach involves a feedback loop between computational predictions and experimental validation. mdpi.comdntb.gov.ua For example, a computational model might predict that a particular derivative of this compound will have enhanced biological activity. This compound can then be synthesized and tested experimentally. The experimental results can, in turn, be used to refine and improve the computational model, leading to more accurate predictions in the future. This iterative process of design, synthesis, and testing can significantly accelerate the discovery of new molecules with desired properties.

| Computational Technique | Application in Quinoline Research | Potential Insights for this compound |

| Density Functional Theory (DFT) | Calculation of electronic structure, reaction mechanisms, and spectroscopic properties. mdpi.comdntb.gov.ua | Prediction of reactive sites, understanding substituent effects. |

| Molecular Docking | Prediction of binding modes and affinities of ligands to biological macromolecules. frontiersin.org | Identification of potential biological targets and lead compounds. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity. nih.gov | Design of new derivatives with improved potency. |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of molecules and their complexes over time. frontiersin.org | Assessment of the stability of ligand-protein interactions. |

Challenges and Opportunities in the Broader Chemical Landscape of Quinoline Derivatives

The study of quinoline derivatives like this compound is situated within a broader chemical landscape that is both challenging and full of opportunities. Quinolines are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties. nih.govresearchgate.net

One of the primary challenges lies in the development of synthetic methods that are not only efficient and selective but also environmentally benign. researchgate.net The move towards greener chemical processes, such as those utilizing C-H activation, photocatalysis, and flow chemistry, represents a significant opportunity for innovation in quinoline synthesis. mdpi.commdpi.com

Another challenge is the emergence of drug resistance, which necessitates the continuous development of new therapeutic agents. nih.gov The highly tunable nature of the quinoline scaffold makes it an ideal platform for creating libraries of compounds to screen against resistant pathogens and cancer cell lines. sciencedaily.com The functionalization of the quinoline core is a key strategy in this endeavor, as even small changes to the substitution pattern can lead to dramatic differences in biological activity. brieflands.comresearchgate.net

The exploration of novel applications for quinoline derivatives beyond medicine is also a promising area of research. Their unique photophysical properties have led to their use in materials science as fluorescent probes and organic light-emitting diodes (OLEDs). The development of new quinoline-based materials with tailored optical and electronic properties is an active area of investigation.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the Skraup synthesis pathway for 8-Chloro-3-iodo-5-nitroquinoline?

- Methodological Answer : The Skraup synthesis (commonly used for nitroquinoline derivatives) involves cyclization of substituted anilines with glycerol and sulfuric acid. For halogenated derivatives like this compound, ensure precise stoichiometric ratios of iodine and chlorine precursors to avoid side reactions. Monitor temperature (100–120°C) and reaction time (30–60 minutes) to balance yield and purity. Use recrystallization from dichloromethane-hexane (1:1 v/v) to isolate high-purity crystals, as demonstrated in analogous nitroquinoline syntheses .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Employ a combination of spectroscopic techniques:

- X-ray crystallography : Resolve bond lengths and dihedral angles (e.g., planar arrangement of quinoline rings, expected ≤3° deviation) .

- Mass spectrometry : Confirm molecular weight (e.g., m/z ≈ 340–345 for C₉H₄ClIN₂O₂) and fragmentation patterns .

- IR spectroscopy : Identify nitro (1520–1350 cm⁻¹) and halogen (C–Cl: 550–600 cm⁻¹; C–I: 500–550 cm⁻¹) functional groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Store in airtight containers at ≤4°C to minimize degradation. Avoid prolonged storage due to potential nitro group reduction or halogen displacement .

- PPE : Use nitrile gloves, lab coats, and fume hoods. Halogenated nitro compounds may release toxic gases (e.g., NOₓ, HCl) under heat or oxidation .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How should researchers address contradictory spectroscopic data (e.g., NMR shifts) for this compound across studies?

- Methodological Answer :

- Solvent effects : Compare data in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃). Nitro groups exhibit solvent-dependent deshielding .

- Isotopic interference : Iodine’s quadrupolar moment may broaden NMR signals; use high-field instruments (≥500 MHz) for resolution .

- Cross-validation : Correlate with computational models (DFT calculations for expected chemical shifts) .

Q. What strategies mitigate thermal instability during thermogravimetric analysis (TGA) of this compound?

- Methodological Answer :

- Heating rate : Use slow ramp rates (≤5°C/min) to observe decomposition thresholds (expected 200–250°C for nitroquinolines) .

- Atmosphere : Conduct TGA under inert gas (N₂/Ar) to prevent oxidative decomposition. Compare with ambient-air data to identify gas-sensitive degradation pathways .

Q. How can computational modeling predict substituent effects on the reactivity of this compound?

- Methodological Answer :

- DFT calculations : Optimize geometry using B3LYP/6-311+G(d,p) basis sets. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide pharmacological studies. Validate with experimental IC₅₀ values .

Q. What statistical frameworks are appropriate for analyzing dose-response data in biological assays involving this compound?

- Methodological Answer :

- Non-linear regression : Fit data to Hill or Log-Logistic models (e.g., EC₅₀, Hill slope) using software like GraphPad Prism .

- Outlier handling : Apply Grubbs’ test (α=0.05) to exclude anomalies. Report confidence intervals (95%) for reproducibility .

Data Reporting and Reproducibility

Q. What NIH guidelines should be followed when reporting preclinical studies on this compound?

- Methodological Answer :

- Experimental rigor : Detail animal/cell line sources, sample sizes, and randomization. Use ARRIVE 2.0 guidelines for in vivo studies .

- Replication : Include positive/negative controls (e.g., known kinase inhibitors for enzyme assays) and raw data in supplementary materials .

Q. How can researchers resolve discrepancies in reported melting points for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.